molecular formula C5H2ClI2N B176591 2-Chloro-3,4-diiodopyridine CAS No. 153034-91-4

2-Chloro-3,4-diiodopyridine

Cat. No.: B176591
CAS No.: 153034-91-4
M. Wt: 365.34 g/mol
InChI Key: KVKNKYILEPWLQE-UHFFFAOYSA-N
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Description

2-Chloro-3,4-diiodopyridine is a halogenated heterocyclic compound with the molecular formula C5H2ClI2N. It is characterized by the presence of chlorine and iodine atoms attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-diiodopyridine typically involves halogenation reactions. One common method is the iodination of 2-chloropyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the 3 and 4 positions of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process requires careful control of reaction parameters, including temperature, concentration, and reaction time, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4-diiodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives .

Scientific Research Applications

2-Chloro-3,4-diiodopyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-diiodopyridine involves its ability to undergo various chemical transformations due to the presence of reactive halogen atoms. These transformations enable the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities with desired properties .

Comparison with Similar Compounds

  • 2-Chloro-4-iodopyridine
  • 2,5-Diiodopyridine
  • 2,4-Dibromopyridine
  • 2-Bromo-3-chloropyridine

Comparison: 2-Chloro-3,4-diiodopyridine is unique due to the specific positioning of chlorine and iodine atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers different substitution patterns and potential for diverse chemical modifications .

Properties

IUPAC Name

2-chloro-3,4-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKNKYILEPWLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439808
Record name 2-Chloro-3,4-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153034-91-4
Record name 2-Chloro-3,4-diiodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153034-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,4-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153034-91-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-chloro-3,4-diiodopyridine a valuable synthetic intermediate?

A1: this compound is particularly useful due to its capacity to undergo iterative and regioselective cross-coupling reactions. [, ] This means that the iodine atoms can be sequentially replaced with different groups in a controlled manner. This allows for the synthesis of a diverse library of 2,3,4-trisubstituted pyridine derivatives, including sterically hindered ones, which are important scaffolds in medicinal chemistry and materials science. [, ]

Q2: How is this compound synthesized?

A2: The synthesis of this compound can be achieved from 2-chloropyridine through a one-pot reaction. [, ] This process involves a Directed ortho Metallation (DoM) followed by a Halogen Dance (HD) mechanism, resulting in the desired diiodinated product with yields ranging from 26% to 28%. [, ]

Q3: What types of cross-coupling reactions has this compound been successfully utilized in?

A3: Research highlights the successful application of this compound in both Suzuki-Miyaura and Sonogashira cross-coupling reactions. [, ] For instance, it has been employed to synthesize a series of novel 2,3,4-triheteroarylpyridine scaffolds via sequential Suzuki-Miyaura reactions with various functionalized heteroaryl and arylboronic acids. [, ] Furthermore, an iterative two-fold Sonogashira/Suzuki-Miyaura reaction sequence demonstrated its versatility by providing access to 5-[3,4-bis(2-phenylethynyl)pyridine-2-yl]-2-fluoropyridine. [, ] These examples demonstrate the potential of this compound for generating complex molecular architectures.

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